molecular formula C15H13N5O3 B14721748 ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate CAS No. 10570-38-4

ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate

Katalognummer: B14721748
CAS-Nummer: 10570-38-4
Molekulargewicht: 311.30 g/mol
InChI-Schlüssel: SQWSJNUBYONZOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pteridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate can be compared with other pteridine derivatives, such as:

    Folic Acid: A vital vitamin involved in DNA synthesis and repair.

    Biopterin: A cofactor for various enzymatic reactions in the body.

    Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase.

Eigenschaften

CAS-Nummer

10570-38-4

Molekularformel

C15H13N5O3

Molekulargewicht

311.30 g/mol

IUPAC-Name

ethyl 4-amino-7-oxo-2-phenyl-8H-pteridine-6-carboxylate

InChI

InChI=1S/C15H13N5O3/c1-2-23-15(22)10-14(21)20-13-9(17-10)11(16)18-12(19-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,16,18,19,20,21)

InChI-Schlüssel

SQWSJNUBYONZOR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=C(N=C(N=C2NC1=O)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.